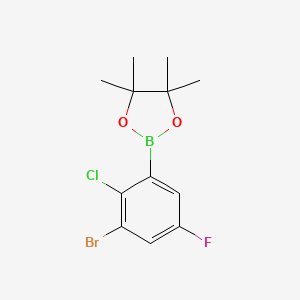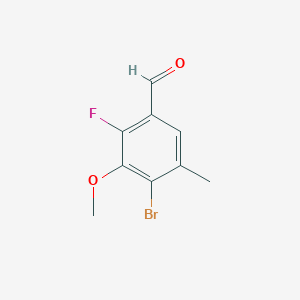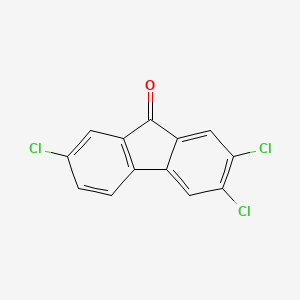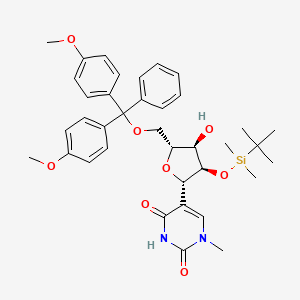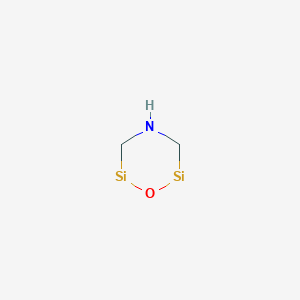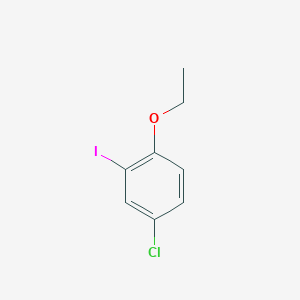
4-Chloro-1-ethoxy-2-iodo-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-ethoxy-2-iodo-benzene is an organic compound with the molecular formula C8H8ClIO and a molar mass of 282.51 g/mol It is a derivative of benzene, characterized by the presence of chloro, ethoxy, and iodo substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethoxy-2-iodo-benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-1-ethoxy-benzene using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microreactor systems, which provide high mass and heat transfer, can be employed to carry out the halogenation reactions at controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-ethoxy-2-iodo-benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form dehalogenated products.
Coupling Reactions: It serves as a substrate in Suzuki–Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and coupled aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-ethoxy-2-iodo-benzene has several applications in scientific research:
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chloro-1-ethoxy-2-iodo-benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-ethoxy-2-bromo-benzene
- 4-Chloro-1-ethoxy-2-fluoro-benzene
- 4-Chloro-1-ethoxy-2-nitro-benzene
Uniqueness
4-Chloro-1-ethoxy-2-iodo-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine substituent makes the compound more reactive in coupling reactions and provides opportunities for the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C8H8ClIO |
|---|---|
Molekulargewicht |
282.50 g/mol |
IUPAC-Name |
4-chloro-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
NZBRIIXMPOBTHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



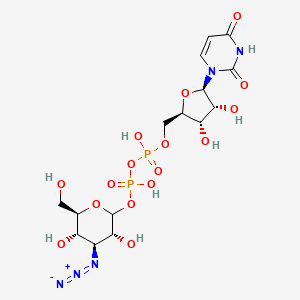
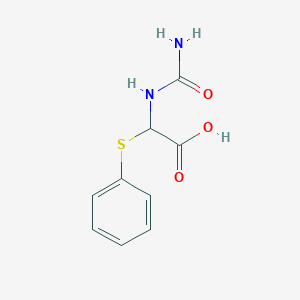

![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
![Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14759491.png)

